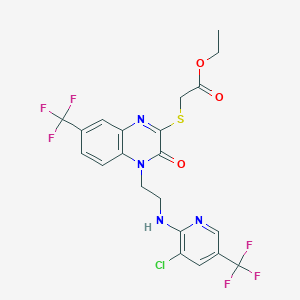
Ethyl 2-((4-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-3-oxo-7-(trifluoromethyl)-3,4-dihydro-2-quinoxalinyl)sulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about, Ethyl 2-((4-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-3-oxo-7-(trifluoromethyl)-3,4-dihydro-2-quinoxalinyl)sulfanyl)acetate, is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) motif, which is a key structural element in many active agrochemical and pharmaceutical ingredients . The TFMP motif and its derivatives are primarily used in the protection of crops from pests .
Synthesis Analysis
The synthesis of similar compounds often involves the introduction of a trifluoromethyl group . For instance, the synthesis of tipranavir, a related compound, involved the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This makes trifluoromethyl-substituted compounds often strong acids .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Research has demonstrated the synthesis of complex heterocyclic compounds, including those with trifluoromethyl groups and quinoxaline derivatives, through multi-component reactions (MCRs) and other synthetic methodologies. These compounds are foundational in developing fluorinated heterocycles, which are critical for pharmaceuticals, agrochemicals, and materials science. For example, Wang et al. (2012) explored MCRs synthesis of trifluoromethylated pyrano[4,3-b]pyrans, showcasing methods to construct fluorinated fused heterocyclic compounds, which are significant for their potential applications in drug development and materials science W. Wang, Jia Li, Li Zhang, Liping Song, Min Zhang, W. Cao, H. Deng, M. Shao, 2012.
Anticancer Activities
Compounds related to the queried chemical structure have been investigated for their potential anticancer activities. Research by Regal et al. (2020) into 4-hydroxyquinoline derivatives, which share similar structural motifs with the queried compound, demonstrated moderate cytotoxic activities against various cancer cell lines. This study highlights the potential of such compounds in developing new anticancer agents M. K. Regal, S. Shabana, S. El‐Metwally, 2020.
Photovoltaic Applications
The investigation into the photovoltaic properties of quinoline derivatives points to applications in solar energy conversion. Zeyada et al. (2016) examined the photovoltaic properties of pyrano[3,2-c]quinoline derivatives, revealing their potential use in fabricating organic–inorganic photodiodes. This research suggests the role of structurally related compounds in developing new materials for energy applications H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016.
Antimicrobial Agents
Compounds with similar frameworks have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives by Holla et al. (2006) and their evaluation as potential antimicrobial agents underscore the significance of such compounds in addressing antibiotic resistance and developing new therapeutic agents B. S. Holla, M. Mahalinga, M. S. Karthikeyan, P. M. Akberali, N. S. Shetty, 2006.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-oxo-7-(trifluoromethyl)quinoxalin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF6N4O3S/c1-2-35-16(33)10-36-18-19(34)32(15-4-3-11(20(23,24)25)8-14(15)31-18)6-5-29-17-13(22)7-12(9-30-17)21(26,27)28/h3-4,7-9H,2,5-6,10H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGFCLIJIFAHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(F)(F)F)N(C1=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF6N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-3-oxo-7-(trifluoromethyl)-3,4-dihydro-2-quinoxalinyl)sulfanyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

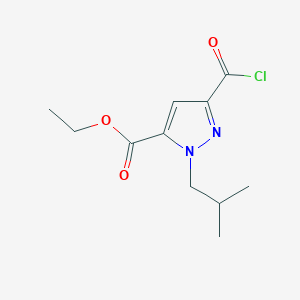
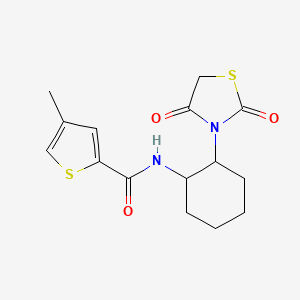
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2634186.png)
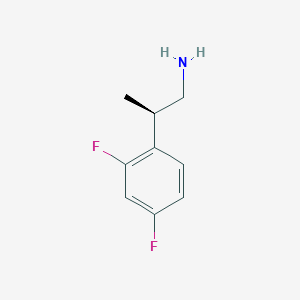
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2634190.png)
![4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2634191.png)
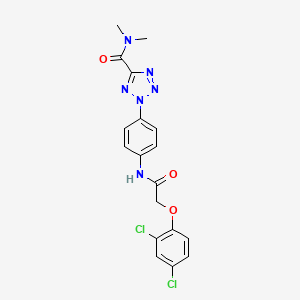
![N-(3-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2634194.png)
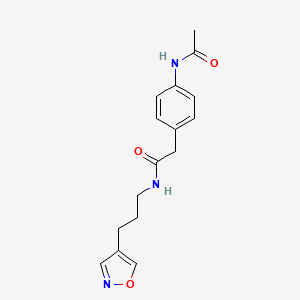
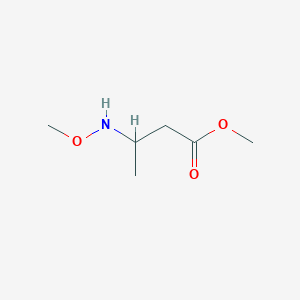
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2634199.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2634201.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2634203.png)
